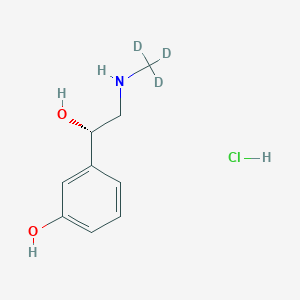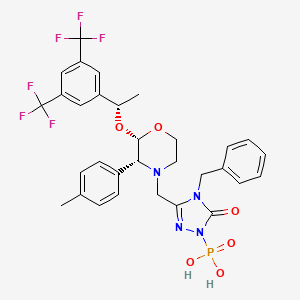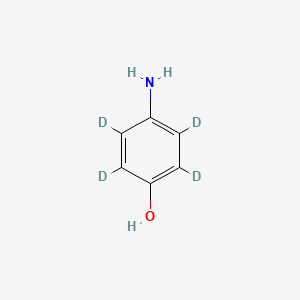
4-Aminophenol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenol-d4 is a deuterated form of 4-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is an important isotopologue used in various scientific research applications. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring in the para position. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminophenol-d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenol-d4 using a reducing agent such as iron powder or catalytic hydrogenation. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reduction of 4-nitrophenol-d4 using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization or distillation.
化学反应分析
Types of Reactions
4-Aminophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-Aminophenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in mass spectrometry.
Biology: Employed in the study of enzyme kinetics and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of dyes, pigments, and photographic developers.
作用机制
The mechanism of action of 4-aminophenol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components. For example, in the liver, it can be converted to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that can cause oxidative stress and cellular damage. The deuterium labeling allows for precise tracking of these metabolic processes using techniques like NMR and mass spectrometry.
相似化合物的比较
4-Aminophenol-d4 can be compared with other similar compounds such as:
2-Aminophenol: Differing in the position of the amino group, leading to different reactivity and applications.
3-Aminophenol: Another isomer with distinct chemical properties and uses.
4-Nitrophenol-d4: A precursor in the synthesis of this compound, with different chemical behavior due to the presence of a nitro group.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical techniques and research applications, making it a valuable tool in various scientific fields.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
113.15 g/mol |
IUPAC 名称 |
4-amino-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D |
InChI 键 |
PLIKAWJENQZMHA-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])O)[2H] |
规范 SMILES |
C1=CC(=CC=C1N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



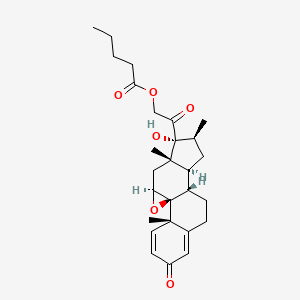
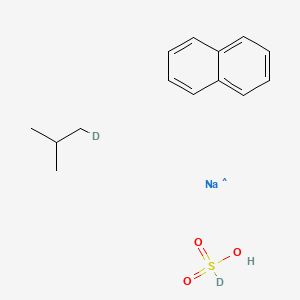

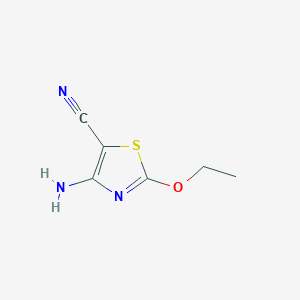

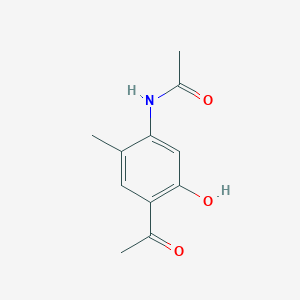
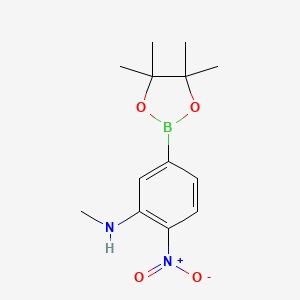
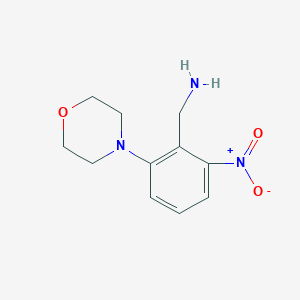
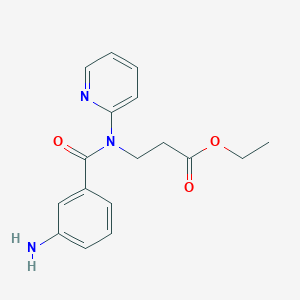
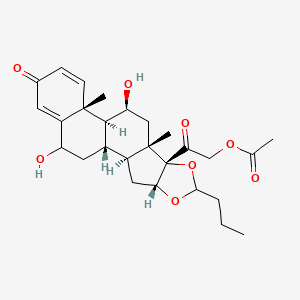
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
